3-Oxopentanoic acid

Catalog No.
S577984
CAS No.
10191-25-0
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxopentanoic acid

CAS Number

10191-25-0

Product Name

3-Oxopentanoic acid

IUPAC Name

3-oxopentanoic acid

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8)

InChI Key

FHSUFDYFOHSYHI-UHFFFAOYSA-N

SMILES

CCC(=O)CC(=O)O

Synonyms

3-Ketopentanoic Acid; 3-Ketovaleric Acid; 3-Oxo-n-valeric Acid; 3-Oxo-pentanoic Acid; 3-Oxovaleric Acid; Propionylacetic Acid; β-Ketopentanoic Acid;

Canonical SMILES

CCC(=O)CC(=O)O

The exact mass of the compound 3-Oxopentanoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of oxopentanoic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Oxopentanoic acid (β-ketopentanoate) is a 5-carbon β-keto acid utilized as a specialized building block in asymmetric organic synthesis and as an anaplerotic ketone body in metabolic research [1]. Unlike standard stable carboxylic acids, it is highly reactive and prone to spontaneous decarboxylation at ambient temperatures, necessitating strict cold-chain storage (typically ≤ -15 °C) to maintain its crystalline integrity [2]. In synthetic workflows, it functions as a potent nucleophile in decarboxylative coupling reactions, while in biological assays, its 5-carbon backbone positions it as a dual precursor to both acetyl-CoA and propionyl-CoA [1].

Research Fit

TCA cycle anaplerosis and mitochondrial metabolism studies
Triheptanoin (C7) exposure biomarker monitoring research
C5 versus C4 ketone body differential analysis method development

Substituting 3-oxopentanoic acid with the more common 4-carbon analog, acetoacetic acid (or its esters), fundamentally alters both chemical and biological outcomes. In metabolic studies, 4-carbon ketone bodies are strictly ketogenic (yielding only acetyl-CoA), whereas the 5-carbon structure of 3-oxopentanoic acid is anaplerotic, enabling the replenishment of TCA cycle intermediates via propionyl-CoA [1]. In synthetic chemistry, substituting the free acid with its corresponding ethyl or methyl esters prevents the critical decarboxylation step required to drive enantioselective Mannich-type condensations, resulting in reaction failure or compromised stereocontrol [2].

Substitution Risk

C4 ketone bodies (acetoacetate, BHB) Metabolized only to acetyl-CoA; cannot support anaplerotic TCA cycle studies
C4 ketone bodies Lack propionyl-CoA pathway; cannot replicate mitochondrial energy rescue models
C4 ketone bodies No C5 anaplerotic flux; unreliable for triheptanoin exposure biomarker monitoring

Anaplerotic TCA Replenishment vs. Standard Ketone Bodies

In metabolic pathway analysis, 3-oxopentanoic acid serves as an anaplerotic substrate that yields both acetyl-CoA and propionyl-CoA upon β-oxidation. Propionyl-CoA subsequently enters the TCA cycle as succinyl-CoA, replenishing carbon intermediates [1]. In contrast, 4-carbon comparators like acetoacetic acid or β-hydroxybutyrate yield only acetyl-CoA, providing energy but failing to replenish the TCA cycle carbon pool [1].

Evidence DimensionMetabolic end-products and TCA cycle replenishment
Target Compound DataYields propionyl-CoA + acetyl-CoA (Anaplerotic)
Comparator Or BaselineAcetoacetic acid (Yields only acetyl-CoA; Non-anaplerotic)
Quantified DifferenceDual-pathway integration vs. single-pathway integration
ConditionsIn vitro mitochondrial β-oxidation and in vivo metabolic tracing

Essential for researchers modeling metabolic disorders where TCA cycle intermediate depletion cannot be rescued by standard ketogenic diets.

Anaplerotic pathway specificity
Class-level
3-Oxopentanoic acid: propionyl-CoA → succinyl-CoA (anaplerotic)
Standard C4 ketones: acetyl-CoA only (non-anaplerotic)
Defines qualitative metabolic fate distinction
Perfused rat liver; 13C isotopomer tracing

Enantioselectivity in Decarboxylative Mannich Reactions

3-Oxopentanoic acid is a highly effective substrate in copper(II)-catalyzed and organocatalyzed enantioselective decarboxylative Mannich reactions. When reacted with cyclic imines using supramolecular chiral amine cages, 3-oxopentanoic acid achieves up to 95% enantiomeric excess (ee) and 86% yield [1]. Advanced phosphine-allenoate co-catalyst systems have further optimized its stereoselectivity to >99% ee, demonstrating quantifiable processability advantages in generating fully substituted stereocenters compared to sterically hindered analogs [2].

Evidence DimensionEnantiomeric excess (ee) and product yield
Target Compound DataUp to 95% - >99% ee; 86% yield
Comparator Or BaselineUncatalyzed or poorly optimized β-keto acid baselines (typically <40% ee or racemic mixtures)
Quantified Difference>50% improvement in enantiomeric excess under optimized catalytic conditions
ConditionsCu(OAc)2 / supramolecular chiral cage or phosphine-allenoate catalysis at ambient to 0 °C

Validates the compound as a premium precursor for synthesizing complex chiral β-amino carbonyls in pharmaceutical discovery.

Cardiac endpoint (C7 trial)
Trial context
+7.4% LVEF (p=0.046)
-20% LV wall mass (p=0.041) in C7 vs C8
Reported differential cardiac endpoint response
32-subject RCT, LC-FAOD, 4-month

Thermal Stability and Decarboxylation Half-Life

Like many β-keto acids, 3-oxopentanoic acid is highly susceptible to thermal decarboxylation. Kinetic studies on alkyl-substituted β-keto acids show that while they are stable for over 3 years as crystalline solids at -15 °C, they melt and decompose rapidly at room temperature, with half-lives ranging from several hours to a few days [1]. The decarboxylation yields 2-butanone and CO2 [1].

Evidence DimensionStorage half-life and thermal degradation
Target Compound Data>3 years stability at -15 °C; half-life of hours/days at 25 °C
Comparator Or BaselineAcetoacetic acid (mp 35.7–36.7 °C, similar rapid room-temperature decarboxylation)
Quantified DifferenceOrders of magnitude difference in half-life between -15 °C and 25 °C
ConditionsCrystalline solid state vs. ambient melt/solution

Dictates strict procurement requirements for cold-chain shipping and immediate low-temperature storage to prevent complete material loss.

Exposure marker (G1D)
Reported exposure context
β-ketopentanoate: 3- to 88-fold increase
β-hydroxybutyrate: no significant change
Supports C5-selective exposure monitoring
Human G1D subjects; 45% caloric intake triheptanoin

Chiral Pharmaceutical Intermediate Synthesis

Directly leveraging its performance in asymmetric decarboxylative Mannich reactions to synthesize enantiopure β-amino ketones with >95% ee [1].

Anaplerotic Substrate in Metabolic Profiling

Utilized as a standard or substrate in cellular assays modeling TCA cycle replenishment, particularly for neurological and metabolic deficiency models where 4-carbon ketones fail [2].

Biomimetic Substrate for PKS Assays

Serves as a structural analog in enzymatic assays evaluating ketoreductase domain stereospecificity and β-oxidation pathways in liver mitochondria [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Triheptanoin exposure monitoring studies
C5 anaplerotic ketone body specificity
LC-MS/MS method for β-ketopentanoate quantification
TCA cycle anaplerosis in mitochondrial disease models
Propionyl-CoA pathway activation
Succinyl-CoA flux via isotopomer tracing
Differential ketone body panel development
Distinct C5 vs C4 metabolic fate
Separate BKP and BHB quantification in research matrices

XLogP3

0.1

UNII

090PW368EP

Other CAS

10191-25-0

Wikipedia

3-oxovaleric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

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